molecular formula C9H16Cl2N4O2 B1429315 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride CAS No. 1351612-06-0

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride

Cat. No. B1429315
M. Wt: 283.15 g/mol
InChI Key: CSXWDSLIEPPCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized through various methods and has been found to have potential applications in different areas of research.

Scientific Research Applications

    Synthesis of New Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones

    • Field : Organic Chemistry
    • Application : This research involves the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines .
    • Method : The method involves heating the latter with MeONa at reflux in BuOH, leading to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
    • Results : The results demonstrate the extended applicability of the developed methodology .

    Discovery of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives as Novel CDK2 Inhibitors

    • Field : Medicinal Chemistry
    • Application : This research involves the discovery of new compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as novel CDK2 targeting compounds .
    • Method : The method involves the design and synthesis of these compounds .
    • Results : The results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
  • Synthesis and Antitumor Activity of New Pyrido[2,3-d]pyrimidines
    • Field : Medicinal Chemistry
    • Application : This research involves the synthesis of new series of pyrido[2,3-d]pyrimidines .
    • Method : The method involves the synthesis of 5-(4-aryl-5-sulfanyl-4H-[1,2,4]triazol-3-yl) 1H,3H,8H-pyrido[2,3-d]pyrimidine-2,4,7-triones .
    • Results : The results of this research are not specified in the source .

    Synthesis of New Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones

    • Field : Organic Chemistry
    • Application : This research involves the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines .
    • Method : The method involves heating the latter with MeONa at reflux in BuOH, leading to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
    • Results : The results demonstrate the extended applicability of the developed methodology .

    Discovery of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives as Novel CDK2 Inhibitors

    • Field : Medicinal Chemistry
    • Application : This research involves the discovery of new compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as novel CDK2 targeting compounds .
    • Method : The method involves the design and synthesis of these compounds .
    • Results : The results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .

properties

IUPAC Name

5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.2ClH/c14-8-7(5-11-9(15)12-8)6-13-3-1-10-2-4-13;;/h5,10H,1-4,6H2,(H2,11,12,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXWDSLIEPPCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNC(=O)NC2=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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